4-(3-Chloro-5-trifluoromethylpyridin-2-yloxy)-2,5-dimethyl-benzenesulfonyl chloride
Overview
Description
4-(3-Chloro-5-trifluoromethylpyridin-2-yloxy)-2,5-dimethyl-benzenesulfonyl chloride is a useful research compound. Its molecular formula is C14H10Cl2F3NO3S and its molecular weight is 400.2 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
4-(3-Chloro-5-trifluoromethylpyridin-2-yloxy)-2,5-dimethyl-benzenesulfonyl chloride plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with phosphopantetheinyl transferases (PPTases), which are essential for bacterial cell viability and virulence . The compound exhibits submicromolar inhibition of bacterial Sfp-PPTase without affecting the human orthologue, making it a selective inhibitor. This interaction attenuates the production of Sfp-PPTase-dependent metabolites, thereby thwarting bacterial growth .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by inhibiting bacterial phosphopantetheinyl transferase, which is crucial for secondary metabolism in bacteria . This inhibition leads to a reduction in bacterial growth and virulence. Additionally, the compound has been observed to affect cell signaling pathways, gene expression, and cellular metabolism, further highlighting its potential as an antibacterial agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of phosphopantetheinyl transferase, inhibiting its activity and preventing the post-translational modification essential for bacterial cell viability . This inhibition disrupts the production of secondary metabolites, thereby reducing bacterial growth and virulence. The compound’s selective inhibition of bacterial enzymes without affecting human counterparts underscores its potential as a targeted antibacterial agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under ambient conditions, ensuring its efficacy over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At sublethal doses, the compound effectively inhibits bacterial growth without causing rapid cytotoxic responses in human cells . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects and potential toxicity at high doses must be carefully evaluated to ensure the compound’s safety and efficacy in animal models .
Metabolic Pathways
This compound is involved in specific metabolic pathways, particularly those related to bacterial secondary metabolism. The compound interacts with enzymes such as phosphopantetheinyl transferase, influencing metabolic flux and metabolite levels . By inhibiting this enzyme, the compound disrupts the production of secondary metabolites essential for bacterial growth and virulence, thereby exerting its antibacterial effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its efficacy. The compound is transported across cell membranes and distributed within various cellular compartments, where it interacts with target enzymes and proteins . Understanding the transport mechanisms and distribution patterns of this compound is essential for optimizing its therapeutic potential and minimizing off-target effects .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its inhibitory effects on target enzymes . Post-translational modifications and targeting signals may influence the compound’s localization, thereby affecting its efficacy and specificity
Properties
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-2,5-dimethylbenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2F3NO3S/c1-7-4-12(24(16,21)22)8(2)3-11(7)23-13-10(15)5-9(6-20-13)14(17,18)19/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGYRQQZUMOBIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)Cl)C)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2F3NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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